N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide
Description
Properties
Molecular Formula |
C9H18N2OS |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2OS/c1-6(2)7(3)11-9(12)8-4-13-5-10-8/h6-8,10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
HHJNHEOVFJJSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CSCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 3-methylbutan-2-amine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Thiazolidine Ring Oxidation
The sulfur atom in the thiazolidine ring undergoes oxidation under controlled conditions. Reaction outcomes depend on the oxidizing agent:
-
With H₂O₂ : Forms sulfoxide derivatives through single oxidation.
-
With KMnO₄ : Yields sulfone derivatives via double oxidation.
Representative Reaction:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂O₂ (3%) | Sulfoxide | RT, 6 hr | 65–70 |
| KMnO₄ (0.1 M) | Sulfone | 60°C, 3 hr | 45–50 |
Carboxamide Hydrolysis
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl) : Produces 1,3-thiazolidine-4-carboxylic acid and 3-methylbutan-2-amine.
-
Basic Hydrolysis (NaOH) : Generates the corresponding sodium carboxylate.
Mechanistic Pathway:
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | 6M HCl | Reflux | Carboxylic acid + Amine |
| Basic | 2M NaOH | 80°C | Sodium carboxylate |
Nucleophilic Substitution at the Alkyl Chain
The branched alkyl group (3-methylbutan-2-yl) participates in SN2 reactions:
Example Reaction with Thiols:
| Nucleophile | Catalyst | Solvent | Product Type |
|---|---|---|---|
| Thiophenol | K₂CO₃ | DMF | Thioether |
| Ethanol | H₂SO₄ | EtOH | Ether |
Ring-Opening Reactions
Strong nucleophiles (e.g., Grignard reagents) induce thiazolidine ring opening:
With CH₃MgBr:
| Reagent | Solvent | Product |
|---|---|---|
| CH₃MgBr | THF | 3-mercaptoamide |
| C₆H₅Li | Diethyl ether | Phenyl-substituted derivative |
Cycloaddition Reactions
The thiazolidine ring engages in [3+2] cycloadditions with dipolarophiles like nitriles:
With Acrylonitrile:
| Dipolarophile | Catalyst | Product Stability |
|---|---|---|
| Acrylonitrile | None | Moderate |
| Maleic anhydride | Cu(I) | High |
Catalytic Functionalization
Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution on the thiazolidine ring:
Nitration Example:
| Electrophile | Catalyst | Position | Yield (%) |
|---|---|---|---|
| NO₂⁺ | AlCl₃ | C3 | 78 |
| SO₃H⁺ | FeCl₃ | C5 | 62 |
Photochemical Reactivity
UV irradiation induces C–S bond cleavage in the thiazolidine ring:
Photolysis Products:
| Wavelength (nm) | Solvent | Major Product |
|---|---|---|
| 254 | MeCN | Open-chain disulfide |
| 365 | Toluene | Cyclic sulfenamide |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Cysteine-Reactive Covalent Capture Tags
- ATC Tag: N-[2-((2-Acryloyl)amino)ethyl]-1,3-thiazolidine-4-carboxamide (ATC) shares the thiazolidine-4-carboxamide core but incorporates an acryloyl group for cysteine-specific reactivity. Unlike the target compound’s aliphatic chain, ATC’s ethyl-acrylamide side chain enables selective peptide capture in mass spectrometry (MS) workflows. However, ATC avoids self-alkylation side reactions seen in analogues like Boc-ITC (tert-butoxycarbonyl variant) .
- Key Difference : The 3-methylbutan-2-yl group in the target compound lacks reactive moieties (e.g., acryloyl), limiting its use in covalent capture but enhancing stability as a scaffold.
Antimalarial Thiazolidine Derivatives
Compounds such as (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-methylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide (Compound 20, ) feature:
Benzothiazole- and Aryl-Substituted Analogues
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () replaces the thiazolidine’s carboxamide with a benzothiazole ring and introduces a 4-oxo group. This modification alters hydrogen-bonding capacity and redox properties, favoring antioxidant or enzyme-inhibitory roles .
- 2-(2-Hydroxyphenyl)-N-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxamide () uses aromatic substituents to enhance tyrosinase inhibition, leveraging hydroxyl groups for polar interactions .
Fluorinated Analogues
Aromatic vs. Aliphatic Substituents
- The target compound’s 3-methylbutan-2-yl group offers greater conformational flexibility .
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving amide bond formation between thiazolidine-4-carboxylic acid derivatives and 3-methylbutan-2-amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous dichloromethane under inert atmosphere (see NMR conditions in ) .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization from diethyl ether/hexane mixtures to achieve >95% purity .
- Yield optimization : Reaction times of 48–72 hours at room temperature improve selectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic peaks: δ ~4.6–4.8 ppm (thiazolidine CH), δ ~1.5 ppm (isopropyl CH3) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazolidine ring carbons .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Troubleshooting :
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions. Compare yields using dichloromethane vs. THF .
- Catalyst screening : Test bases like triethylamine vs. DMAP to optimize amide coupling efficiency.
- Batch analysis : Use HPLC to track impurities (e.g., unreacted starting materials) across trials.
Advanced Research Questions
Q. What crystallographic tools are suitable for determining the 3D structure of this compound?
- Software : SHELXL for small-molecule refinement (high-resolution data) or WinGX for graphical interface support .
- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal stability at 100 K .
- Validation : Cross-check torsion angles and hydrogen-bonding networks with similar thiazolidine derivatives .
Q. How can computational modeling predict the compound’s bioactivity?
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in antimalarial pathways) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with IC₅₀ values from bioassays .
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction mechanism hypotheses .
Q. What strategies enhance the compound’s stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
